molecular formula C17H14N4O B2973058 N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide CAS No. 2034253-67-1

N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide

Cat. No.: B2973058
CAS No.: 2034253-67-1
M. Wt: 290.326
InChI Key: AIFOECQYSGPNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide is a compound that belongs to the class of heterocyclic organic compounds It is derived from isonicotinamide, which is the amide form of isonicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide typically involves the reaction of isonicotinamide with 2,4’-bipyridine under specific conditions. One common method involves the use of tert-amyl alcohol as a solvent, with ferric oxide, cobalt tetroxide, and manganese dioxide as catalysts. The reaction is carried out at 80°C for 24 hours, resulting in a high conversion rate and selectivity for the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization from hot water or isopropanol are employed to obtain high-purity N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. It can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with cellular components, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide is unique due to its bipyridine moiety, which enhances its ability to form coordination complexes with metal ions.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(14-5-10-19-11-6-14)21-12-15-2-1-7-20-16(15)13-3-8-18-9-4-13/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFOECQYSGPNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.